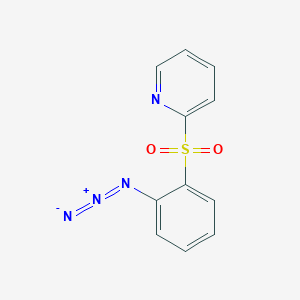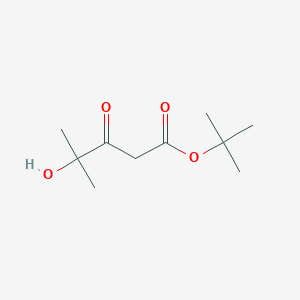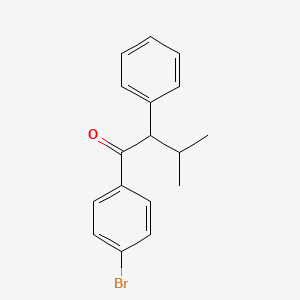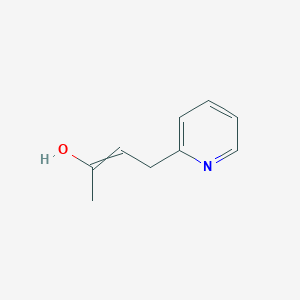![molecular formula C28H20Cl2O2 B14591050 2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) CAS No. 61603-31-4](/img/structure/B14591050.png)
2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthopyran core, which is a fused ring system combining naphthalene and pyran rings, with chlorine atoms and an ethane-1,2-diyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with ethylenediamine in an anhydrous methanol solution. The reaction is carried out at elevated temperatures (around 60°C) with continuous stirring and refluxing for approximately 16 hours. The resulting solution is then filtered, and the filtrate is left to crystallize, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced naphthopyran derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthopyran derivatives.
Substitution: Substituted naphthopyran compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of naphthopyran.
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran): A closely related compound with slight variations in the naphthopyran core.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61603-31-4 |
|---|---|
Molekularformel |
C28H20Cl2O2 |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
1-chloro-2-[2-(1-chloro-3H-benzo[f]chromen-2-yl)ethyl]-3H-benzo[f]chromene |
InChI |
InChI=1S/C28H20Cl2O2/c29-27-19(15-31-23-13-11-17-5-1-3-7-21(17)25(23)27)9-10-20-16-32-24-14-12-18-6-2-4-8-22(18)26(24)28(20)30/h1-8,11-14H,9-10,15-16H2 |
InChI-Schlüssel |
YSFWSEKXWPDSLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)CCC4=C(C5=C(C=CC6=CC=CC=C65)OC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)



![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)

phosphanium thiocyanate](/img/structure/B14591053.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
